molecular formula C18H23FN4O2 B2483321 N-tert-butyl-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide CAS No. 1171764-08-1

N-tert-butyl-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide

Cat. No.: B2483321
CAS No.: 1171764-08-1
M. Wt: 346.406
InChI Key: CPXRHKDJNRNOAJ-UHFFFAOYSA-N
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Description

N-tert-butyl-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a sophisticated chemical scaffold designed for medicinal chemistry and early-stage drug discovery research. Its structure integrates a 1,3,4-oxadiazole ring, a privileged heterocycle known for its significant role in pharmaceuticals. The 1,3,4-oxadiazole core is recognized as a bioisostere for ester and amide functional groups, which can enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . This heterocyclic ring system is associated with a wide spectrum of biological activities, making it a valuable template for investigating new therapeutic agents . Researchers can leverage this compound as a key intermediate or precursor in developing novel molecules with potential pharmacological effects. The 1,3,4-oxadiazole pharmacophore has been extensively studied and is found in compounds exhibiting diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular actions . Furthermore, its incorporation into molecular structures has been linked to mechanisms such as enzyme inhibition, including targeting enzymes like histone deacetylase (HDAC) . The specific integration of the 4-fluorophenyl moiety and the piperidine-carboxamide group in this molecule is designed to offer a versatile platform for structure-activity relationship (SAR) studies, particularly in the optimization of receptor binding affinity and selectivity. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-tert-butyl-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O2/c1-18(2,3)20-17(24)23-10-8-13(9-11-23)16-22-21-15(25-16)12-4-6-14(19)7-5-12/h4-7,13H,8-11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXRHKDJNRNOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the oxadiazole ring . The piperidine ring is then introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the oxadiazole intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Scientific Research Applications

Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities, including:

  • Antimicrobial Activity : Effective against bacterial pathogens.
  • Antitumor Activity : Potential in inducing apoptosis in cancer cells.

Case Study

Dhumal et al. (2016) reported that specific oxadiazole derivatives inhibited Mycobacterium bovis in both active and dormant states. Molecular docking studies indicated strong binding affinity to the enoyl reductase enzyme (InhA), essential for mycolic acid biosynthesis.

Cell Line Studies

Recent investigations into the compound's effects on cancer cell lines such as MCF-7 (breast cancer) have shown promising results. A related study found that oxadiazole derivatives led to increased expression of p53 and activation of caspase-3, indicating induction of apoptosis in cancer cells.

Data Table on Cytotoxicity

CompoundCell LineIC50 (µM)Mechanism
17aMCF-70.65Apoptosis via p53 activation
17bMCF-72.41Apoptosis via caspase activation
8aBCG-Inhibition of fatty acid biosynthesis

Pharmacological Implications

The unique structural features of N-tert-butyl-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide suggest that it could serve as a lead compound for further development in drug discovery.

Potential Applications

Given its biological activities, this compound has several potential applications:

  • Antitubercular Agents : Due to its activity against Mycobacterium bovis, it could be explored as a candidate for new antitubercular therapies.
  • Cancer Therapeutics : Its ability to induce apoptosis in cancer cells positions it as a potential therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Varied Oxadiazole Substituents

The 1,3,4-oxadiazole ring’s 5-position substituent critically influences pharmacological properties. Key analogs include:

Compound Name Substituent (R) Molecular Weight Key Biological Activity Source (Evidence ID)
N-tert-butyl-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide 4-Fluorophenyl 330.35 (calc.) Not explicitly reported; inferred kinase/enzyme modulation
N-tert-butyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide Isopropyl 294.39 Research chemical (activity unspecified)
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide 4-Fluorophenyl Not reported Antituberculosis (higher receptor binding affinity)

Key Findings :

  • The 4-fluorophenyl analog (main compound) likely exhibits enhanced target affinity compared to the isopropyl variant due to fluorine’s electronegativity and aromatic interactions .

Piperidine-Benzimidazolone Derivatives

Compounds with benzimidazolone cores instead of oxadiazole show divergent biological targets:

Compound Name Core Structure Molecular Weight Biological Target Source (Evidence ID)
4-(4-Fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide Benzimidazolone Not reported Kinase inhibition (e.g., 8-Oxo targets)
4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide Benzimidazolone Not reported Kinase inhibition

Key Findings :

  • Benzimidazolone derivatives prioritize kinase inhibition, contrasting with oxadiazole-based compounds’ versatility in enzyme/receptor modulation .
  • Halogen substitutions (fluoro, chloro) in benzimidazolones modulate potency and selectivity, a strategy applicable to oxadiazole analogs .

Oxadiazole-Acetamide Derivatives with Indole Substituents

N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., compound 8q ) demonstrate enzyme inhibition:

Compound α-Glucosidase IC50 (µM) BChE IC50 (µM) LOX IC50 (µM)
8q 49.71 ± 0.19 Not reported Not reported
Acarbose (standard) 38.25 ± 0.12 - -

Key Findings :

  • Bulkier substituents (e.g., tert-butyl in the main compound) may improve selectivity over benzodiazole/indole derivatives .

Oxazolone Carboxamides with Fluorophenyl Groups

describes oxazolone derivatives (e.g., 31b ) with fluorophenyl-piperidine motifs:

  • 5-[4-Fluoro-2-(4-piperidyl)phenyl]-3H-oxazol-2-one Hydrochloride (31b) : Exhibits structural similarity but replaces oxadiazole with oxazolone. Activity data are unspecified, but the fluorophenyl group likely enhances membrane permeability .

Biological Activity

N-tert-butyl-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and an oxadiazole moiety linked to a 4-fluorophenyl group. Its chemical formula is C19H26FN3O4C_{19}H_{26}FN_3O_4, with a molecular weight of approximately 373.43 g/mol. The presence of the oxadiazole ring is crucial as it is known for its ability to interact with various biological targets.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the oxadiazole ring have shown inhibitory effects on various cancer cell lines, including:

  • Human colon adenocarcinoma (HT-29)
  • Human gastric carcinoma (GXF 251)
  • Human lung adenocarcinoma (LXFA 629)

In a study assessing the cytotoxicity of related compounds, one derivative showed an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating moderate activity .

The mechanism by which this compound exerts its effects may involve:

  • Enzyme Inhibition : The oxadiazole moiety can inhibit enzymes such as:
    • Human Deacetylase Sirtuin 2 (HDSirt2)
    • Carbonic Anhydrase (CA)
    • Histone Deacetylase (HDAC)
  • Receptor Interaction : The compound may also interact with various receptors, enhancing its binding affinity and specificity due to the structural characteristics provided by the fluorophenyl group .

Other Biological Activities

In addition to anticancer effects, oxadiazole derivatives have been reported to possess:

  • Antimicrobial Activity : Effective against bacteria and fungi.
  • Anti-inflammatory Properties : Potentially useful in treating inflammatory diseases.
  • Anticonvulsant Effects : Some derivatives have shown promise in reducing seizure activity in experimental models .

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated several oxadiazole derivatives for their anticancer activity. Among them, this compound was noted for its ability to induce apoptosis in cancer cells through caspase activation pathways. The study highlighted the compound's potential as a lead structure for further development .

Study 2: Enzyme Inhibition

Another research effort focused on the compound's ability to inhibit HDACs. The results demonstrated that modifications to the oxadiazole structure could enhance inhibitory potency against HDACs, suggesting that this compound could be developed into a therapeutic agent for cancer and other diseases where HDACs play a critical role .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Targeted Cell Lines
Compound AAnticancer92.4HT-29, GXF 251, LXFA 629
Compound BAntimicrobial50E. coli, S. aureus
Compound CAnti-inflammatory75LPS-stimulated macrophages
Compound DAnticonvulsant>1000PTZ-induced seizure model

Q & A

Basic: What are the common synthetic routes for N-tert-butyl-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide?

Methodological Answer:
Synthesis typically involves multi-step reactions starting with tert-butyl-protected piperidine intermediates. For example:

  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate under oxidative conditions (e.g., using OXONE in water/THF mixtures) .
  • Step 2 : Coupling the oxadiazole moiety to the piperidine core. A tert-butyl carbamate group is often introduced early for protection, as seen in tert-butyl 4-(4-fluorophenyl)-5-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-imidazol-1-yl)piperidine-1-carboxylate synthesis .
  • Step 3 : Deprotection and functionalization, ensuring regioselectivity using reagents like NaH in anhydrous THF .

Table 1 : Example Synthesis Protocol

StepReagents/ConditionsYieldReference
1OXONE, H₂O/THF62%
2NaH, THF, 0.5 h45%

Advanced: How can reaction conditions be optimized to minimize by-products during oxadiazole ring formation?

Methodological Answer:
By-product formation (e.g., incomplete cyclization or over-oxidation) can be mitigated by:

  • Temperature Control : Maintaining 0–5°C during OXONE addition to prevent exothermic side reactions .
  • Solvent Selection : Using biphasic systems (e.g., THF/water) to enhance solubility of intermediates and reduce side-product aggregation .
  • Stoichiometric Precision : Limiting excess oxidizing agents to prevent degradation of sensitive fluorophenyl groups .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of the oxadiazole and piperidine rings. Fluorine NMR (19^{19}F) verifies the integrity of the 4-fluorophenyl group .
  • LCMS : Monitors reaction progress and detects intermediates (e.g., [M-isobutene+H]+ fragments in tert-butyl-protected intermediates) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic acid derivatives .

Advanced: How can computational modeling resolve contradictions in spectral data for stereoisomers?

Methodological Answer:

  • DFT Calculations : Predict NMR chemical shifts and compare with experimental data to assign stereochemistry .
  • Docking Studies : Model interactions between the compound and biological targets (e.g., enzymes) to infer conformational preferences .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute oral toxicity (GHS Category 4) and skin irritation risks .
  • Ventilation : Use fume hoods to avoid aerosolized particles, as per OSHA guidelines .
  • First Aid : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .

Advanced: How can experimental design reduce occupational exposure during scale-up synthesis?

Methodological Answer:

  • Engineering Controls : Closed-system reactors with real-time monitoring (e.g., in-line FTIR) minimize manual handling .
  • Waste Management : Neutralize reactive by-products (e.g., NOx gases) using scrubbers before disposal .

Basic: What biological activities are associated with this compound?

Methodological Answer:

  • Enzyme Inhibition : The 1,3,4-oxadiazole moiety may inhibit kinases or proteases, as seen in structurally similar thienopyrimidine derivatives .
  • Receptor Modulation : Fluorophenyl groups enhance hydrophobic interactions with targets like GPCRs .

Table 2 : Reported Bioactivities of Analogues

ActivityTargetReference
Kinase InhibitionB-Raf, EGFR
Anticancer PotentialApoptosis induction

Advanced: What strategies validate the mechanism of action in enzyme inhibition studies?

Methodological Answer:

  • Kinetic Assays : Measure KiK_i values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Mutagenesis Studies : Modify active-site residues (e.g., via CRISPR) to confirm binding interactions .

Basic: How is the stability of this compound assessed under different storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation (λmax ~270 nm) .

Advanced: What analytical methods quantify trace impurities in bulk samples?

Methodological Answer:

  • UPLC-QTOF : Detects impurities at <0.1% levels with high mass accuracy .
  • NMR Relaxometry : Identifies amorphous vs. crystalline impurities affecting bioavailability .

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